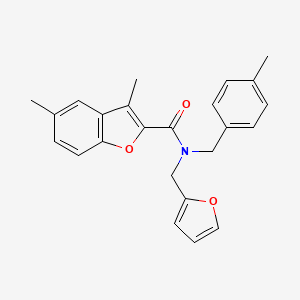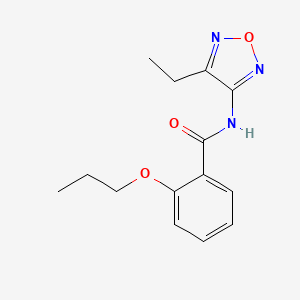
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide is a chemical compound that belongs to the class of benzamides It features a unique structure with an oxadiazole ring and a propoxybenzamide moiety
Preparation Methods
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the ethyl group: The ethyl group is introduced to the oxadiazole ring via alkylation reactions.
Formation of the propoxybenzamide moiety: This involves the reaction of 2-propoxybenzoic acid with suitable reagents to form the benzamide structure.
Coupling of the two moieties: The final step involves coupling the oxadiazole ring with the propoxybenzamide moiety under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring and the benzamide moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of specific pathways involved in disease processes.
Comparison with Similar Compounds
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide can be compared with other similar compounds, such as:
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide: This compound has a methoxy group instead of a propoxy group.
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide: This compound features a methyl group on the benzamide moiety.
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide: This compound has a different alkoxy group on the benzamide moiety.
The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide |
InChI |
InChI=1S/C14H17N3O3/c1-3-9-19-12-8-6-5-7-10(12)14(18)15-13-11(4-2)16-20-17-13/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) |
InChI Key |
GUNWSGJUQRUMPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NON=C2CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexyl-1-propan-2-ylurea](/img/structure/B11399947.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-(2-methylphenyl)urea](/img/structure/B11399948.png)
![5-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11399960.png)
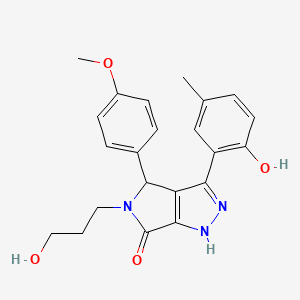
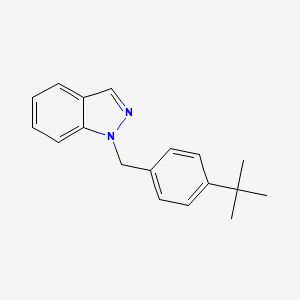
![Diethyl 8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11399981.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide](/img/structure/B11399994.png)

![N-[4-(1,2-benzoxazol-3-ylsulfamoyl)phenyl]acetamide](/img/structure/B11400008.png)
![2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11400011.png)
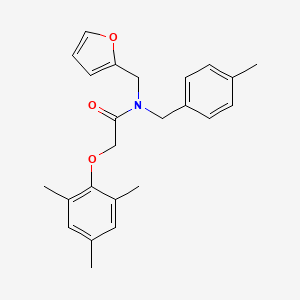
![1-(3-Chlorophenyl)-4-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]piperazine](/img/structure/B11400026.png)
![7,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11400036.png)
